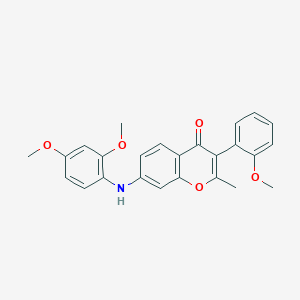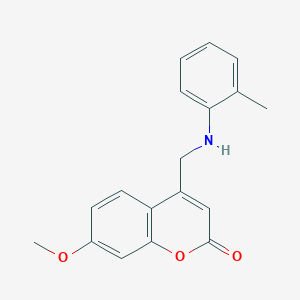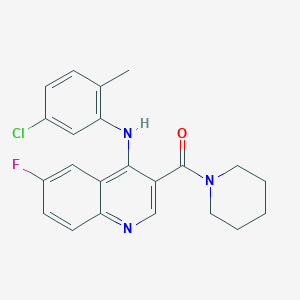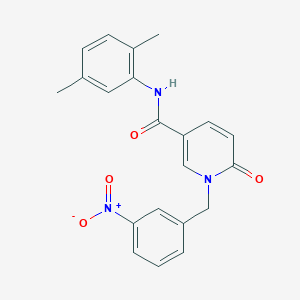
7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one" is a derivative of chromen-4-one, which is a class of compounds known for their potential medicinal value. Chromen-4-one derivatives have been the subject of various studies due to their interesting chemical properties and biological activities, including antimicrobial and antioxidant activities .
Synthesis Analysis
The synthesis of chromen-4-one derivatives typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization. For example, the synthesis of 3-amino-7,8-dimethoxy-2H-chromen-2-one derivatives starts with 2,3,4-trimethoxybenzaldehyde, followed by methoxy reduction and a Knoevenagel reaction. The structure of the synthesized compounds is usually confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and IR analysis . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied with appropriate substitutions to introduce the desired functional groups.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives is characterized by the presence of a chromene moiety, which can adopt various conformations. For instance, in a related compound, the chromene ring system has been observed to adopt an envelope conformation, while the pyran ring can have a flat-boat conformation. The substituent groups, such as methoxy or amino groups, can significantly influence the overall geometry and conformation of the molecule, as seen in the crystal structure analysis of a similar compound where the methoxyphenyl ring is orthogonal to the chromene mean plane .
Chemical Reactions Analysis
Chromen-4-one derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones can yield different substituted chromen-4-ones. These compounds can further react with phenyl hydrazine hydrochloride to form pyrazolyl-chromen-4-ones. Additionally, the introduction of glucoside moieties can be achieved through reactions with glucopyranosyl donors, followed by deacetylation . These reactions are crucial for the synthesis of compounds with specific biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their molecular structure. The presence of substituents such as methoxy and amino groups can affect properties like solubility, melting point, and reactivity. The intramolecular hydrogen bonding, as observed in a related compound, can also impact the stability and conformation of the molecule. The crystal structure analysis provides insights into the intermolecular interactions, such as C—H⋯π interactions, which can influence the compound's solid-state properties . These properties are important for understanding the behavior of the compound in different environments and for its potential application in medicinal chemistry.
科学的研究の応用
Apoptosis Induction in Cancer Therapy
A related compound, 2-amino-3-cyano-7-(dimethylamino)-4-(3-methoxy-4,5-methylenedioxyphenyl)-4H-chromene, has been identified as a potent apoptosis inducer in multiple human cell lines. This compound was found to induce nuclear fragmentation and arrest cells at the G2/M stage, suggesting potential applications in cancer therapy. Subsequent structure-activity relationship (SAR) studies led to derivatives with significantly increased potency, indicating that the 4-aryl-4H-chromenes could be developed into future anticancer agents (Kemnitzer et al., 2004).
Antimicrobial Activity
The crystal structure and antimicrobial activity of a similar compound, 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, were investigated, revealing favorable antimicrobial activities that resembled those of reference antimicrobial agents. This suggests that derivatives of the target compound might also possess significant antimicrobial properties, which could be explored for the development of new antibiotics (Okasha et al., 2022).
Improved Synthesis Routes
An improved synthesis route for 3-amino-7,8-dimethoxy-2H-chromen-2-one was developed, indicating that optimization of synthesis methods for complex chromenones is feasible. This could facilitate the production of the target compound for research and potential applications (Li, 2014).
COX-2 Inhibition and Molecular Characterization
A study characterized 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one as a novel selective COX-2 inhibitor. Insights from X-ray crystallographic analysis and in silico studies provide a foundation for understanding the binding interactions responsible for COX-2 selectivity, suggesting that derivatives might serve as leads for developing new anti-inflammatory drugs (Rullah et al., 2015).
特性
IUPAC Name |
7-(2,4-dimethoxyanilino)-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-15-24(18-7-5-6-8-21(18)29-3)25(27)19-11-9-16(13-22(19)31-15)26-20-12-10-17(28-2)14-23(20)30-4/h5-14,26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZSDFTUWUOBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2518948.png)
![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)
![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)
amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)
![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)


